Androstan-17-one

Description

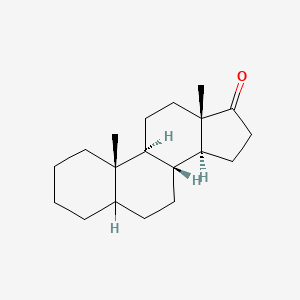

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

YJDYCULVYZDESB-HQEMIIEJSA-N |

Isomeric SMILES |

C[C@]12CCCCC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C |

Synonyms |

5 alpha-androstan-17-one androstan-17-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Androstan-17-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one is a foundational molecule in the landscape of steroid chemistry and endocrinology. As a saturated derivative of the androstane (B1237026) steroid nucleus, it and its various isomers are pivotal endogenous metabolites of potent androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). A comprehensive understanding of the chemical properties, stereochemistry, and metabolic pathways of this compound is critical for researchers in fields ranging from medicinal chemistry and drug discovery to clinical diagnostics and endocrinology. This technical guide provides a detailed overview of the core chemical and structural aspects of this compound, with a focus on its most biologically relevant isomers.

Chemical Structure and Stereochemistry

The core structure of this compound is a tetracyclic hydrocarbon featuring a cyclopentanoperhydrophenanthrene skeleton. The molecule is characterized by a ketone group at the C-17 position. The stereochemistry of the androstane nucleus, particularly at the C-5 position, gives rise to two primary isomers: 5α-androstan-17-one and 5β-androstan-17-one. The "α" configuration indicates that the hydrogen atom at C-5 is oriented below the plane of the steroid nucleus, resulting in a trans-fusion of the A and B rings and a relatively planar molecule. Conversely, the "β" configuration signifies that the hydrogen at C-5 is above the plane, leading to a cis-fusion of the A and B rings and a more bent overall structure.

Further stereochemical variations arise from the orientation of substituents, most notably a hydroxyl group at the C-3 position, leading to biologically significant isomers such as androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one).[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound and its isomers are crucial for their biological activity and analytical characterization. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 5α-Androstan-17-one | Androsterone (3α-hydroxy-5α-androstan-17-one) | Epiandrosterone (3β-hydroxy-5α-androstan-17-one) | 5β-Androstan-17-one |

| Molecular Formula | C₁₉H₃₀O[2] | C₁₉H₃₀O₂[3] | C₁₉H₃₀O₂[1] | C₁₉H₃₀O |

| Molecular Weight | 274.45 g/mol [2] | 290.44 g/mol [3] | 290.44 g/mol [4] | 274.45 g/mol |

| CAS Number | 963-74-6[2] | 53-41-8[5] | 481-29-8[1] | 36378-49-1[6] |

| Melting Point | Not available | 181-184 °C[5][7] | 174-177 °C[4] | Not available |

| Boiling Point | Not available | 372.52 °C (estimate)[7] | Not available | Not available |

| Solubility in Water | Poorly soluble | 11.5 mg/L at 23.5 °C[7] | Poorly soluble | Poorly soluble |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), chloroform | Soluble in acetonitrile (B52724) (1 mg/ml), ethanol (1 mg/ml), methanol (B129727) (1 mg/ml)[8] | Soluble in alcohols and chloroform[4] | Soluble in organic solvents |

| LogP (Octanol/Water Partition Coefficient) | 5.7 (Computed)[2] | 3.69[3] | 3.7 (Computed) | 5.7 (Computed) |

Table 2: Spectroscopic Data for 5α-Androstan-17-one

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data available in spectral databases, typically showing characteristic peaks for the steroid nucleus. |

| ¹³C NMR | Chemical shifts have been assigned for the 19 carbon atoms of the androstane skeleton.[9][10] |

| FTIR | Characteristic C=O stretching vibration for the ketone at C-17.[2] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 274, with characteristic fragmentation patterns.[2] |

Metabolic Pathways Involving this compound

This compound and its derivatives are key intermediates in the metabolic pathways of androgens. They are primarily formed from the metabolism of dehydroepiandrosterone (B1670201) (DHEA) and testosterone. A significant route for the formation of 5α-reduced androgens is the "backdoor pathway," which bypasses testosterone as an intermediate in the synthesis of DHT.[6][11][12][13][14]

Metabolic Pathways of this compound Formation.

Experimental Protocols

Synthesis of 5α-Androstan-17-one

A common synthetic route to 5α-androstan-17-one involves the reduction of the double bond in dehydroepiandrosterone (DHEA) followed by oxidation of the 3β-hydroxyl group. The following is a representative protocol.

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Palladium on charcoal (Pd/C, 10%)

-

Ethanol

-

Hydrogen gas

-

Jones reagent (chromic acid in sulfuric acid and acetone)

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Hydrogenation of DHEA:

-

Dissolve DHEA in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Evaporate the solvent under reduced pressure to obtain the crude 3β-hydroxy-5α-androstan-17-one (epiandrosterone).

-

-

Oxidation to 5α-Androstan-17-one:

-

Dissolve the crude epiandrosterone in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise with stirring until a persistent orange color is observed.

-

Stir the reaction for a few hours at room temperature.

-

Quench the reaction by adding isopropanol (B130326) until the solution turns green.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 5α-androstan-17-one.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a standard technique for the analysis of steroids. The following protocol outlines a general procedure for the analysis of this compound.

Materials:

-

This compound standard

-

Sample containing this compound (e.g., biological extract)

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Pyridine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Extract the steroids from the sample matrix using a suitable solvent like ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a solution of MSTFA in pyridine.

-

Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of any hydroxylated steroids present. This step increases the volatility of the analytes.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (typical):

-

Injector temperature: 280°C

-

Oven temperature program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (typical):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 50-500.

-

Ion source temperature: 230°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

-

Quantify the analyte using an internal standard and a calibration curve if necessary.

-

Workflow for GC-MS Analysis of this compound.

Conclusion

This compound and its isomers represent a cornerstone in the study of steroid biochemistry and physiology. Their diverse stereochemistries give rise to a range of biological activities and metabolic fates. A thorough understanding of their chemical properties, structures, and the analytical methods used for their characterization is indispensable for professionals in drug development and endocrine research. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation into this important class of molecules.

References

- 1. Epiandrosterone - Wikipedia [en.wikipedia.org]

- 2. 5alpha-Androstan-17-one | C19H30O | CID 101927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Epiandrosterone - Properties & Specifications [nj-finechem.com]

- 5. Androsterone | 53-41-8 [chemicalbook.com]

- 6. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Androsterone CAS#: 53-41-8 [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The “backdoor pathway” of androgen synthesis in human male sexual development | PLOS Biology [journals.plos.org]

An In-depth Technical Guide to the Biological Functions of Androstan-17-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstan-17-one and its isomers, principally 3α-hydroxy-5α-androstan-17-one (androsterone) and 3β-hydroxy-5α-androstan-17-one (epiandrosterone), are endogenous steroid hormones with a range of biological activities. Primarily known as metabolites of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), they possess weak androgenic properties. More recently, their roles as neurosteroids, specifically as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, have garnered significant interest. This technical guide provides a comprehensive overview of the biological functions of this compound, its metabolic pathways, and its interactions with key cellular targets. It includes a summary of available quantitative data, detailed experimental protocols for assessing its activity, and diagrams of relevant signaling and metabolic pathways to support further research and drug development efforts.

Introduction

This compound is a 17-ketosteroid that exists in various isomeric forms, with androsterone (B159326) and its 3β-epimer, epiandrosterone (B191177), being the most biologically relevant. These compounds are integral to the metabolic cascade of androgens and have been identified as signaling molecules in their own right. While their androgenic potential is considerably lower than that of testosterone or DHT, their physiological concentrations and diverse activities necessitate a thorough understanding of their biological roles. This guide will delve into the core biological functions of this compound, focusing on its androgenic and neurosteroid activities.

Androgenic Activity

Androsterone and epiandrosterone are classified as weak androgens. Their activity is mediated through binding to and activation of the androgen receptor (AR), a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics.

Receptor Binding and Potency

The androgenic potency of this compound isomers is significantly lower than that of testosterone and DHT. This is reflected in their binding affinity for the androgen receptor. While specific Ki values for androsterone and epiandrosterone are not consistently reported in the literature, their relative binding affinity (RBA) is known to be low. For context, DHT binds to the AR with approximately twice the affinity of testosterone. Weak androgens like androsterone exhibit a much lower affinity.

Table 1: Androgen Receptor Binding Affinity (Illustrative)

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (R1881) | Reference |

| Methyltrienolone (R1881) | 100% | By definition |

| Dihydrotestosterone (DHT) | ~50-100% | |

| Testosterone | ~25-50% | |

| Androsterone | Low (<5%) | |

| Epiandrosterone | Low (<5%) |

Note: Specific RBA values for androsterone and epiandrosterone are not consistently available and are generally reported as low. The values presented are estimations based on qualitative descriptions in the literature.

Neurosteroid Activity

Androsterone is recognized as a neurosteroid, a class of steroids that are synthesized in the brain or accumulate there and can rapidly modulate neuronal excitability. Its primary neuroactive function is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Modulation

Androsterone enhances the activity of the GABA-A receptor by binding to a site distinct from the GABA binding site. This potentiation of GABA-induced chloride currents leads to neuronal hyperpolarization and a decrease in neuronal excitability. This mechanism underlies the anxiolytic, sedative, and anticonvulsant effects observed with some neurosteroids. The 3α-hydroxy configuration of androsterone is crucial for this activity, as its 3β-epimer, epiandrosterone, is largely inactive at the GABA-A receptor.

Table 2: GABA-A Receptor Modulation (Illustrative for related compounds)

| Compound | Action | EC50 for Potentiation | Reference |

| Androsterone | Positive Allosteric Modulator | Not consistently reported | |

| 5α-androstane-3α,17β-diol | Positive Allosteric Modulator | 5 µM | |

| Allopregnanolone | Positive Allosteric Modulator | ~10-500 nM |

Metabolism of this compound

This compound isomers are key intermediates in the metabolism of androgens. They are formed from testosterone and DHEA and can be interconverted with other steroids.

Metabolic Pathways

Androsterone is primarily produced in the liver from the metabolism of testosterone. The metabolic pathways involve the enzymes 5α-reductase, 3α-hydroxysteroid dehydrogenase (3α-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD).

-

Formation from Testosterone: Testosterone is first converted to dihydrotestosterone (DHT) by 5α-reductase. DHT is then metabolized by 3α-HSD to 5α-androstane-3α,17β-diol. Subsequent oxidation at the 17-position by 17β-HSD yields androsterone.

-

Formation from DHEA: Dehydroepiandrosterone (DHEA) can be converted to androstenedione (B190577), which is then reduced by 5α-reductase to 5α-androstanedione. 3α-HSD then reduces the 3-keto group to form androsterone.

-

"Backdoor" Pathway: Androsterone is also an intermediate in the "backdoor" pathway of DHT synthesis, which bypasses testosterone. In this pathway, 17α-hydroxyprogesterone is converted through a series of steps to androsterone, which is then converted to androstanediol and subsequently to DHT.

Epiandrosterone is a metabolite of DHT and can also be produced from DHEA via the action of 5α-reductase and 3β-hydroxysteroid dehydrogenase.

Key Metabolic Enzymes

The metabolism of this compound is governed by the activity of several hydroxysteroid dehydrogenases.

Table 3: Key Enzymes in this compound Metabolism

| Enzyme | Reaction Catalyzed | Cofactor | Reference |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reversible conversion of androstanedione (B1670583) to androsterone. | NAD(P)H/NAD(P)+ | |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Reversible conversion of androsterone to 5α-androstane-3α,17β-diol. | NAD(P)H/NAD(P)+ | |

| 5α-Reductase | Conversion of androstenedione to 5α-androstanedione. | NADPH |

Note: Kinetic parameters for these enzymes with this compound isomers as substrates are not consistently reported in a standardized format.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative binding affinity of this compound isomers to the androgen receptor.

Objective: To measure the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the AR.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-Methyltrienolone (R1881) (radioligand)

-

Unlabeled R1881 (for standard curve)

-

Test compounds (Androsterone, Epiandrosterone)

-

Assay Buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled R1881 and test compounds in an appropriate solvent (e.g., ethanol). Prepare the radioligand solution in the assay buffer at a concentration near its Kd for the AR.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

Total Binding: Radioligand and AR-containing cytosol.

-

Non-specific Binding: Radioligand, AR-containing cytosol, and a saturating concentration of unlabeled R1881.

-

Test Compound Wells: Radioligand, AR-containing cytosol, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or filtration.

-

Quantification: Add scintillation cocktail to the wells containing the bound radioligand and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to the IC50 of a reference androgen (e.g., R1881 or DHT).

-

Androgen Receptor Binding Assay Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Metabolite Analysis

This protocol provides a general workflow for the quantitative analysis of this compound isomers in urine.

Objective: To extract, derivatize, and quantify androsterone and epiandrosterone from a urine sample.

Materials:

-

Urine sample

-

Internal standards (e.g., deuterated androsterone)

-

β-glucuronidase/arylsulfatase

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization reagents (e.g., MSTFA, TMCS)

-

Organic solvents (e.g., hexane, ethyl acetate)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume of urine, add the internal standards.

-

Perform enzymatic hydrolysis to deconjugate the steroid glucuronides and sulfates.

-

Extract the steroids from the urine matrix using SPE.

-

-

Derivatization:

-

Evaporate the solvent from the extracted sample.

-

Add the derivatization reagent to convert the hydroxyl and keto groups of the steroids into more volatile derivatives (e.g., trimethylsilyl (B98337) ethers).

-

Heat the sample to complete the derivatization reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

The gas chromatograph separates the different steroid derivatives based on their boiling points and interactions with the column.

-

The mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each compound.

-

-

Data Analysis:

-

Identify androsterone and epiandrosterone based on their retention times and mass spectra.

-

Quantify the analytes by comparing the peak areas of their characteristic ions to those of the internal standards.

-

GC-MS Workflow for Urinary Steroid Analysis

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol describes a method to assess the modulatory effects of this compound isomers on GABA-A receptor function.

Objective: To measure the effect of a test compound on GABA-activated chloride currents in neurons or cell lines expressing GABA-A receptors.

Materials:

-

Cultured neurons or HEK293 cells transfected with GABA-A receptor subunits

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

External and internal recording solutions

-

GABA

-

Test compounds (Androsterone, Epiandrosterone)

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation: Prepare cultured neurons or transfected cells on coverslips for recording.

-

Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 3-5 MΩ) and fill with the internal recording solution.

-

Recording:

-

Obtain a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a baseline concentration of GABA to elicit a control chloride current.

-

Co-apply the test compound with GABA and record the change in current amplitude and kinetics.

-

Perform a washout by perfusing with the external solution to ensure the effect is reversible.

-

Apply a range of concentrations of the test compound to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude, activation, and deactivation kinetics of the GABA-activated currents in the absence and presence of the test compound.

-

Calculate the percentage potentiation of the GABA current by the test compound.

-

Plot the percentage potentiation against the log concentration of the test compound to determine the EC50.

-

Patch-Clamp Workflow for GABA-A Receptor Modulation

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways involving this compound.

Metabolic Pathway of Androsterone Formation

This diagram illustrates the primary metabolic routes leading to the formation of androsterone from testosterone and DHEA.

Metabolic Pathway of Androsterone Formation

GABA-A Receptor Modulation by Androsterone

This diagram illustrates the mechanism of positive allosteric modulation of the GABA-A receptor by androsterone.

GABA-A Receptor Modulation by Androsterone

Conclusion

This compound and its isomers are multifaceted steroid molecules with important biological functions. While their androgenic activity is weak, their role as neurosteroids, particularly as modulators of the GABA-A receptor, presents an exciting area for further investigation and potential therapeutic development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their exploration of the biological significance of this compound. Further research is warranted to fully elucidate the quantitative aspects of its interactions with cellular targets and to explore its therapeutic potential in neurological and psychiatric disorders.

An In-depth Technical Guide to Androstan-17-one Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Androstan-17-one derivatives. These compounds, built upon the core androstane (B1237026) steroid scaffold, are a subject of intense research due to their diverse pharmacological activities, including potential applications in cancer therapy, anti-inflammatory treatments, and as modulators of key enzymatic pathways.

Core Concepts and Synthetic Strategies

This compound and its derivatives are typically synthesized from readily available steroid precursors, with dehydroepiandrosterone (B1670201) (DHEA) being a common starting material.[1][2][3] Synthetic modifications are strategically introduced at various positions of the steroid nucleus to modulate biological activity, with the C-3, C-16, and C-17 positions being frequent sites for chemical alterations. Common synthetic transformations include the introduction of heterocyclic rings, modification of existing functional groups, and the creation of novel side chains.

A variety of synthetic methodologies are employed, ranging from classical organic reactions to more modern techniques. For instance, the synthesis of 17-picolinylidene androstane derivatives has been achieved with high efficiency from dehydroepiandrosterone.[3] Similarly, novel androstane-N-cyclohexyl-17-carboxamides have been synthesized starting from 16-dehydropregnenolone (B108158) acetate.[4] The choice of synthetic route is often dictated by the desired structural modifications and the target biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives, including their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound Reference | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 1a [2] | C₂₁H₃₂N₂O | 98 | 281 | ¹H NMR and MS data available in the source. |

| 2a [2] | C₂₅H₄₁N₃O | 81 | 217 | ¹H NMR and MS data available in the source. |

| 3a [2] | C₂₇H₄₃N₃O | 68 | 235 | ¹H NMR and MS data available in the source. |

| 4a [2] | C₂₆H₃₂N₂O₂ | 64 | 196 | ¹H NMR and MS data available in the source. |

| 5 [4] | C₂₆H₃₇NO₂ | 70 | 154-156 | ¹H-NMR: δH 6.74 (amide proton); ¹³C-NMR: δC 165.1 (amide carbonyl); FAB+-MS: m/z 440 [M+H]⁺.[4] |

| 17β-hydroxy-2-oxa-5α-androstan-3-one (6) [5] | C₁₈H₂₈O₃ | - | - | ¹H NMR and MS data available in the source.[5] |

| 3β-amino-5α-androstan-17-one [6] | C₁₉H₃₁NO | 91 | 167-168 | ¹³C NMR data provided in the source.[6] |

Table 2: Biological Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target | Biological Effect | IC₅₀ Values |

| 17β-N-(4-phenylcarbamoyl) androst-4-en-3-one (B577213) derivatives [7] | 5α-reductase type 2 (5RD5A2) | Inhibition | Compound 3: 0.112 ± 0.045 nM; Compound 4: 0.167 ± 0.056 nM |

| 17(E)-picolinylidene androstanes [3] | Prostate Cancer Cells (PC3) | Antiproliferative activity | - |

| 17α-picolyl and 17(E)-picolinylidene androstane derivatives [8] | Aldo-keto reductase 1C3 (AKR1C3) | Inhibition | - |

| Androst[3,2-c]pyrazole derivatives (e.g., 9d) [9] | 5α-reductase and Androgen Receptor (AR) | Dual inhibition and antagonism | < 1 µM for 5α-reductase |

| 5α-androstane-3β,17β-diol (3β-Adiol) [10][11][12] | Estrogen Receptor β (ERβ) | Inhibition of prostate cancer cell migration | - |

| 17-(2′-oxazolyl)- and 17-(2′-thiazolyl)-androstene derivatives [13] | 17α-hydroxylase-C17,20-lyase (P45017α) | Inhibition | 17-(5′-methyl-2′-thiazolyl) derivative showed high potency. |

| 17-imidazolyl, pyrazolyl, and isoxazolyl androstene derivatives [14] | Human Cytochrome C17,20-lyase (P45017α) | Inhibition | 17β-(4'imidazolyl) derivatives were potent inhibitors. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives.

Synthesis of 17β-cyano-17α-methylamino-androst-5-en-3β-ol (1a)[2]

To a stirred solution of dehydroepiandrosterone (0.29 g, 1 mmol) in absolute ethanol (B145695), methylamine (B109427) (40% in water, 1 mL) was added. Subsequently, a solution of potassium cyanide (0.13 g, 2 mmol) in ethanol (5 mL) was added dropwise. The reaction mixture was stirred for a specified period, and the resulting product was purified by crystallization from a suitable solvent to yield white crystals of 1a.

Synthesis of N-cyclohexyl-3β-acetoxyandrosta-5,16-diene-17-carboxamide (5)[4]

To a solution of 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid (100 mg, 0.28 mmol) in CH₂Cl₂ under a stream of dry nitrogen, SOCl₂ (387 µL) was added and the mixture was stirred for 6 hours at room temperature to form the corresponding acyl chloride. Cyclohexylamine was then added, and the reaction mixture was stirred to completion. The crude product was purified by recrystallization from n-hexane:EtOAc (1:1) to afford compound 5 as a white powder.

Synthesis of 17β-hydroxy-2-oxa-5α-androstan-3-one (6)[5]

17β-acetoxy-5α-androst-1-en-3-one (4a) (1.7 g, 5 mmol) was dissolved in isopropyl alcohol (30 mL), and a solution of Na₂CO₃ (1.1 g, 10 mmol) in water (10 mL) was added. The mixture was heated to reflux. A warm solution of NaIO₄ (7.7 g, 36 mmol) and KMnO₄ (0.05 g, 0.32 mmol) in 100 mL of water was added dropwise over 45 minutes. After an additional hour of heating, the mixture was cooled, and inorganic salts were filtered off. The resulting seco-acid was then subjected to reduction with NaBH₄ in an aqueous NaOH solution to yield the target lactone 6.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various signaling pathways. A key area of investigation is their role as enzyme inhibitors in cancer progression.

Inhibition of 5α-Reductase

Certain androstane-17-carboxamide derivatives are potent inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[4][7] By blocking this conversion, these compounds can mitigate the androgen-driven proliferation of prostate cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 17(E)-picolinylidene androstane derivatives as potential inhibitors of prostate cancer cell growth: antiproliferative activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel androst-17β-amide structurally related compounds as dual 5α-reductase inhibitors and androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 17-Imidazolyl, pyrazolyl, and isoxazolyl androstene derivatives. Novel steroidal inhibitors of human cytochrome C17,20-lyase (P450(17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Androstan-17-one Metabolism and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstan-17-one, a central molecule in steroid metabolism, serves as a precursor and intermediate in the biosynthesis and catabolism of numerous androgens. A comprehensive understanding of its metabolic fate is critical for research in endocrinology, pharmacology, and drug development. This technical guide provides a detailed overview of the core metabolic pathways of this compound, the key enzymes involved, and their kinetic properties. Furthermore, it offers detailed experimental protocols for the analysis of this compound and its metabolites in biological matrices, alongside visual representations of the metabolic and experimental workflows.

Core Metabolic Pathways of this compound

The metabolism of this compound is primarily governed by the stereochemistry of its A/B ring junction (5α or 5β) and the activity of a series of hydroxysteroid dehydrogenases (HSDs) and reductases. The principal pathways involve the reduction of the 17-keto group and the 3-keto group (if present), leading to the formation of various biologically active and inactive metabolites.

Metabolism of 5α-Androstan-17-one

5α-Androstan-17-one is a key intermediate in the androgen metabolic pathway. Its metabolism is characterized by the following key enzymatic reactions:

-

Reduction at C-3: 5α-androstan-3,17-dione, a precursor to 5α-androstan-17-one metabolites, is converted to androsterone (B159326) by 3α-hydroxysteroid dehydrogenase (3α-HSD) and to epiandrosterone (B191177) by 3β-hydroxysteroid dehydrogenase (3β-HSD). Androsterone (3α-hydroxy-5α-androstan-17-one) is a neurosteroid with weak androgenic activity. Epiandrosterone (3β-hydroxy-5α-androstan-17-one) is also a weak androgen and a metabolite of dihydrotestosterone (B1667394) (DHT).

-

Reduction at C-17: The 17-keto group of 5α-androstan-17-one can be reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form androstanols. For instance, 5α-androstanedione is converted to DHT, a potent androgen, by 17β-HSD.

Biosynthesis of Androsterone and Epiandrosterone

Androsterone and its isomer, epiandrosterone, are significant metabolites of testosterone (B1683101) and dihydrotestosterone (DHT). The formation of these compounds can also proceed from androstenedione (B190577) through the action of 5α-reductase to form 5α-androstanedione, which is then converted to androsterone and epiandrosterone by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively.[1]

Quantitative Data on Key Metabolic Enzymes

The efficiency of this compound metabolism is determined by the kinetic parameters of the involved enzymes. This data is crucial for predictive modeling of steroid flux and understanding the impact of enzyme inhibitors.

| Enzyme | Substrate | Tissue/Cell Type | Km | Vmax | Reference |

| 5α-Reductase | Androstenedione | Human Prostate (Epithelium) | 120 ± 10 nM | 73 ± 8 pmol/mg protein/h | [2] |

| Androstenedione | Human Prostate (Stroma) | 668 ± 121 nM | 415 ± 73 pmol/mg protein/h | [2] | |

| 3β-HSD | Dihydrotestosterone (DHT) | Rat Type I 3β-HSD (expressed) | 4.02 µM | - | [3] |

| 17β-HSD | 5α-dihydrotestosterone (DHT) | Rat Type I 3β-HSD (expressed) | 7.97 µM | - | [3] |

Detailed Experimental Protocols

Accurate quantification of this compound and its metabolites is essential for research and clinical applications. The following sections provide detailed protocols for their analysis in urine and plasma.

Urinary Metabolite Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of total (conjugated and unconjugated) this compound metabolites in urine.[4][5]

3.1.1. Sample Preparation

-

Enzymatic Hydrolysis:

-

To 1-2 mL of urine, add an internal standard (e.g., deuterated androsterone).

-

Add 1 mL of acetate (B1210297) buffer (pH 5.2).

-

Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

-

Incubate at 55°C for 3 hours to deconjugate the steroids.[6]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[7]

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove interferences.[7]

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the steroids with 3 mL of methanol or ethyl acetate.[7]

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add 100 µL of methoxyamine hydrochloride in pyridine (B92270) to protect the keto-groups and incubate at 60°C for 1 hour.[8]

-

Add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) to derivatize the hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers and incubate at 70°C for 1 hour.[8]

-

3.1.2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-1 or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 4 minutes, ramp at 6°C/min to 150°C, hold for 8 minutes, ramp at 8°C/min to 280°C, hold for 10 minutes, and finally ramp at 12°C/min to 320°C.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]

-

-

Mass Spectrometer (MS) Conditions:

Plasma this compound and Metabolite Analysis by LC-MS/MS

This protocol details a method for the simultaneous quantification of multiple steroids, including this compound metabolites, in human plasma.[9]

3.2.1. Sample Preparation

-

Protein Precipitation and Liquid-Liquid Extraction (LLE):

-

To 100-200 µL of plasma, add an internal standard solution (e.g., deuterated analogs).

-

Add 3 parts of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Add 5 parts of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

-

Vortex for 5 minutes and centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic extract to dryness under a stream of nitrogen at 40-55°C.

-

Reconstitute the residue in 100 µL of 50% methanol.

-

3.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 0.5 mM ammonium (B1175870) fluoride.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.3-0.4 mL/min.

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B and gradually increase to elute the steroids. For example: 0-0.5 min, 40% B; 0.5-4.0 min, 40-55% B; 4.0-6.5 min, 55-75% B; 6.5-7.2 min, 75-90% B; followed by re-equilibration.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

-

Conclusion

The metabolism of this compound is a complex process involving multiple enzymes and pathways that are crucial for maintaining androgen homeostasis. The methodologies detailed in this guide provide a robust framework for the accurate investigation of these metabolic pathways. A thorough understanding of this compound metabolism is paramount for the development of novel therapeutics targeting androgen-related pathologies and for the interpretation of steroid profiles in clinical and research settings. The continued advancement of analytical techniques, such as high-resolution mass spectrometry, will further enhance our ability to unravel the intricacies of steroid metabolism.

References

- 1. pjsir.org [pjsir.org]

- 2. benchchem.com [benchchem.com]

- 3. Androgenic 17 beta-hydroxysteroid dehydrogenase activity of expressed rat type I 3 beta-hydroxysteroid dehydrogenase/delta 5-delta 4 isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. lcms.cz [lcms.cz]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of Androstan-17-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstan-17-one and its isomers are endogenous steroid hormones that play a crucial role in androgen biosynthesis and metabolism. While not potent androgens themselves, they serve as key intermediates in the "backdoor pathway," an alternative route to the potent androgen dihydrotestosterone (B1667394) (DHT). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its metabolic fate, interaction with the androgen receptor (AR), and the subsequent signaling pathways. Detailed experimental protocols for assessing the androgenic activity of these compounds are also provided, along with quantitative data on their biological activity.

Introduction

This compound, with the core chemical structure of a saturated C19 steroid with a ketone group at the 17th position, exists in various isomeric forms, primarily 5α-androstan-17-one and 5β-androstan-17-one. These compounds are metabolites of dehydroepiandrosterone (B1670201) (DHEA) and other androgens. While their direct androgenic activity is weak, their significance lies in their role as precursors in alternative androgen synthesis pathways, particularly the "backdoor pathway," which bypasses testosterone (B1683101) in the formation of DHT. This pathway is critical during fetal development for male sexual differentiation and can be activated in certain pathological conditions, contributing to hyperandrogenism. Understanding the mechanism of action of this compound and its metabolites is therefore essential for research in endocrinology, reproductive biology, and the development of therapies for androgen-related disorders.

Metabolic Pathways of this compound: The Backdoor Pathway to DHT

The primary mechanism of action of this compound is its role as an intermediate in the "backdoor pathway" of DHT synthesis. This pathway is distinct from the classical pathway where testosterone is converted to DHT by the enzyme 5α-reductase. The backdoor pathway is particularly important in fetal male sexual development and can be activated in conditions such as congenital adrenal hyperplasia.[1][2]

The key steps involving this compound isomers in the backdoor pathway are:

-

Formation of Androsterone (B159326) and Epiandrosterone (B191177): 5α-androstanedione is converted to androsterone (3α-hydroxy-5α-androstan-17-one) and epiandrosterone (3β-hydroxy-5α-androstan-17-one) by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD), respectively.[3][4]

-

Conversion to Androstanediol: Androsterone is then converted to 5α-androstane-3α,17β-diol (androstanediol) by 17β-hydroxysteroid dehydrogenase (17β-HSD).[3]

-

Final Conversion to DHT: Finally, androstanediol is oxidized to the potent androgen DHT by an oxidative 3α-HSD enzyme.[2]

dot graph "Backdoor_Pathway_of_DHT_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];

// Nodes Progesterone [label="Progesterone"]; "17OH-Progesterone" [label="17α-Hydroxyprogesterone"]; "5a-Pregnanedione" [label="5α-Pregnanedione"]; "17OH-Allopregnanolone" [label="17α-Hydroxy-\nallopregnanolone"]; Androstanedione [label="5α-Androstanedione"]; Androsterone [label="Androsterone\n(3α-hydroxy-5α-androstan-17-one)", fillcolor="#FBBC05"]; Androstanediol [label="5α-Androstane-3α,17β-diol"]; DHT [label="Dihydrotestosterone\n(DHT)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Progesterone -> "5a-Pregnanedione" [label="5α-reductase"]; "17OH-Progesterone" -> "17OH-Allopregnanolone" [label="5α-reductase, 3α-HSD"]; "5a-Pregnanedione" -> Androstanedione [label="CYP17A1"]; "17OH-Allopregnanolone" -> Androsterone [label="CYP17A1 (17,20-lyase)"]; Androstanedione -> Androsterone [label="3α-HSD"]; Androsterone -> Androstanediol [label="17β-HSD"]; Androstanediol -> DHT [label="oxidative 3α-HSD"];

{rank=same; Progesterone; "17OH-Progesterone"} {rank=same; "5a-Pregnanedione"; "17OH-Allopregnanolone"} {rank=same; Androstanedione; Androsterone} } this compound as a key intermediate in the backdoor pathway.

Interaction with the Androgen Receptor and Downstream Signaling

While this compound itself has weak affinity for the androgen receptor (AR), its conversion to DHT is the critical step for androgenic activity. DHT is the most potent endogenous androgen, binding to the AR with high affinity and activating downstream signaling pathways.

Androgen Receptor Binding and Activation

Androsterone, an isomer of this compound, is considered a weak androgen with a potency approximately 1/7th that of testosterone.[3] Direct, high-affinity binding of this compound to the AR has not been extensively documented, suggesting its primary role is that of a metabolic precursor.

Upon formation via the backdoor pathway, DHT binds to the AR in the cytoplasm. This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs). The activated AR-DHT complex then translocates to the nucleus.

Nuclear Translocation and Gene Regulation

In the nucleus, the AR-DHT complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding recruits co-activators and the general transcription machinery, leading to the transcription of androgen-responsive genes.

Key androgen-responsive genes regulated by the AR signaling pathway include:

-

Prostate-Specific Antigen (PSA, encoded by the KLK3 gene): A well-known biomarker for prostate cancer, its expression is strongly induced by androgens.

-

Kallikrein-related peptidase 2 (KLK2): Another androgen-regulated gene involved in prostate function.

-

Genes involved in cell growth, proliferation, and differentiation: These are particularly relevant in androgen-sensitive tissues like the prostate.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound and related androgens.

Table 1: Androgen Receptor Binding Affinity

| Compound | Receptor Source | Assay Type | IC50 / Ki | Reference |

| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | Competitive Binding ([³H]DHT) | IC50: 3.2 nM | [5] |

| Androsterone | - | - | Weak androgen (approx. 1/7th potency of testosterone) | [3] |

| DHEA | MDA or LNCaP cells | Competitive Binding (R1881) | Ki: 1.2 µM | [6] |

Table 2: In Vivo Androgenic and Anabolic Activity

| Compound | Animal Model | Endpoint | Result | Reference |

| Androsterone | Rat | Anxiolytic and cognitive-enhancing effects | Effective at 1 mg/kg | [7] |

| Nandrolone and Androstanolone esters | Rat | Anabolic and androgenic activities | Varied based on ester chain length |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the androgenic potential of compounds like this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Workflow:

dot digraph "Competitive_Binding_Assay_Workflow" { graph [rankdir="LR", fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} Workflow for a competitive androgen receptor binding assay.

Detailed Protocol:

-

Preparation of Rat Prostate Cytosol:

-

Euthanize adult male rats and excise the ventral prostates.

-

Homogenize the tissue in ice-cold TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Centrifuge the homogenate at 105,000 x g for 1 hour at 4°C.

-

Collect the supernatant (cytosol) containing the AR.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of rat prostate cytosol.

-

25 µL of [³H]-DHT (final concentration ~1 nM).

-

25 µL of test compound (serial dilutions) or vehicle control.

-

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled DHT (e.g., 1 µM).

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Add 100 µL of ice-cold hydroxyapatite (B223615) slurry to each well.

-

Incubate on ice for 15 minutes with intermittent mixing.

-

Centrifuge the plate to pellet the hydroxyapatite.

-

Wash the pellet three times with ice-cold wash buffer.

-

-

Quantification and Data Analysis:

-

Add scintillation cocktail to each well and measure radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the AR in response to a test compound.

Workflow:

dot digraph "Reporter_Gene_Assay_Workflow" { graph [rankdir="LR", fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} Workflow for an androgen receptor reporter gene assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., LNCaP, which endogenously expresses AR, or a transiently transfected cell line like HEK293T) in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined density.

-

-

Transfection (if applicable):

-

Co-transfect the cells with an AR expression vector and a reporter vector containing an ARE-driven luciferase gene (e.g., pGL3-ARE-luc).

-

Include a control vector (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with a medium containing serial dilutions of the test compound or vehicle control.

-

Incubate for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the lysate to a white-walled 96-well plate.

-

Add luciferase assay substrate and measure the firefly luciferase activity using a luminometer.

-

If a normalization vector was used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control luciferase activity.

-

Plot the normalized luciferase activity against the log of the test compound concentration to determine the EC50 value.

-

Conclusion

This compound and its isomers are pivotal intermediates in the "backdoor" pathway of DHT synthesis. While exhibiting weak direct androgenic activity, their metabolic conversion to the potent androgen DHT underscores their importance in both physiological and pathophysiological contexts. This guide has provided a detailed overview of the mechanism of action of this compound, from its metabolic fate to its role in androgen receptor signaling and gene regulation. The provided experimental protocols offer a framework for the further investigation of these and other compounds that modulate the androgen signaling axis, which is of paramount importance for the development of novel therapeutics for a range of androgen-dependent diseases. Further research is warranted to fully elucidate the quantitative aspects of the backdoor pathway and the precise binding kinetics of this compound isomers to the androgen receptor.

References

- 1. deepdyve.com [deepdyve.com]

- 2. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 3. Androsterone - Wikipedia [en.wikipedia.org]

- 4. Epiandrosterone - Wikipedia [en.wikipedia.org]

- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding of the photoaffinity ligand 17 beta-hydroxy-4,6-androstadien-3-one to rat androgen-binding protein: comparison with the binding of 17 beta-hydroxy-5alpha-androstan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Androstan-17-one and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted toxicological profile of Androstan-17-one and its potential metabolites. Direct experimental data on the toxicology of this compound is limited in publicly available literature. Therefore, this guide relies on data from structurally related androstane (B1237026) steroids to infer potential metabolic pathways, toxicological endpoints, and relevant experimental protocols. All inferences are clearly stated.

Introduction

This compound is a steroid molecule belonging to the androstane class. As an androgen, its biological activity is expected to be mediated through the androgen receptor (AR), influencing a variety of physiological processes. The toxicological profile of androgens is of significant interest in drug development, particularly concerning endocrine disruption, carcinogenicity, and reproductive toxicity. This guide synthesizes available information on related compounds to construct a predictive toxicological profile for this compound and its metabolites, outlines relevant experimental methodologies for its assessment, and visualizes key biological pathways.

Predicted Metabolism of this compound

The metabolism of this compound is predicted to follow established pathways for other 5α-reduced androgens, primarily involving reduction and hydroxylation reactions. Based on the metabolism of structurally similar compounds like 5α-androst-2-en-17-one and 3β-hydroxy-5α-androst-1-en-17-one, the following metabolic transformations are anticipated[1][2][3][4][5]:

-

Reduction of the 17-keto group: The ketone at C-17 can be reduced to a hydroxyl group, forming 5α-androstan-17β-ol or 5α-androstan-17α-ol.

-

Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid nucleus, with common sites being C-2, C-3, C-6, C-16, C-18, and C-19[4]. For example, studies on 5α-androst-2-en-17-one identified 2β,3α-dihydroxy-5α-androstan-17-one as a major metabolite[1][3].

-

Conjugation: The resulting metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate urinary excretion[6].

Predicted Major Metabolites of this compound:

| Metabolite Name | Chemical Structure | Predicted Metabolic Pathway |

| 5α-Androstan-3α-ol-17-one (Androsterone) | C19H30O2 | Reduction of a potential 3-keto group (if formed) and hydroxylation. Androsterone is a known metabolite of testosterone (B1683101) and DHT.[6] |

| 5α-Androstan-3β-ol-17-one (Epiandrosterone) | C19H30O2 | Reduction of a potential 3-keto group (if formed) and hydroxylation. |

| 5α-Androstane-3,17-dione | C19H28O2 | Oxidation of a potential 3-hydroxyl group. |

| 2α-Hydroxy-5α-androstan-17-one | C19H30O2 | Hydroxylation at the C-2 position. |

| 3α-Hydroxy-5α-androstan-17-one | C19H30O2 | Hydroxylation at the C-3 position. |

| 16α-Hydroxy-5α-androstan-17-one | C19H30O2 | Hydroxylation at the C-16 position. |

Toxicological Profile

The toxicological profile of this compound is largely inferred from the known effects of other androgens and anabolic steroids.

Acute, Subchronic, and Chronic Toxicity

Direct data on the acute, subchronic, and chronic toxicity of this compound is not available. However, studies on other androgens, such as 17α-methyltestosterone, have shown effects on organ weights (testis, epididymis, ovary, adrenal) and histopathological changes in these organs following repeated administration[7]. Sub-chronic and chronic toxicity studies are essential to determine the no-observed-adverse-effect level (NOAEL)[8][9][10].

Genotoxicity

Androgens and anabolic steroids are generally not considered to be directly mutagenic in standard bacterial reverse mutation assays (Ames test)[11]. However, there is evidence that some hormonal steroids can induce DNA damage (genotoxicity) through mechanisms such as the formation of DNA adducts by reactive metabolites or the generation of oxygen radicals[11]. A systematic review and meta-analysis concluded that genotoxicity can be a suitable biomarker for monitoring anabolic-androgenic steroid exposure in vivo, with evidence of DNA breakage and oxidative DNA damage[12]. The genotoxic potential of this compound and its metabolites should be evaluated using a battery of in vitro and in vivo assays.

Carcinogenicity

The carcinogenic potential of androgens is a significant concern. Androstenedione has been shown to be carcinogenic in male and female mice, causing an increase in hepatocellular tumors[13]. While some androgens are not considered classic initiators of cancer, they may act as promoters, particularly in hormone-dependent tissues like the prostate and liver. The International Agency for Research on Cancer (IARC) has not classified this compound. However, the structurally related compound 3beta-Acetoxy-5alpha-androstan-17-one is suspected of causing cancer[14]. Long-term animal bioassays are necessary to definitively assess the carcinogenic risk of this compound[15][16].

Reproductive and Developmental Toxicity

Androgens play a crucial role in reproductive development, and exposure to exogenous androgens can disrupt these processes[17]. Anti-androgenic compounds are known to cause a range of reproductive malformations in males, including hypospadias, undescended testes, and reduced anogenital distance[17]. Conversely, exposure of females to androgens during critical developmental windows can lead to virilization. The effects of this compound on fertility, embryofetal development, and postnatal development should be thoroughly investigated.

Mechanistic Toxicology: Signaling Pathways

Androgens exert their biological effects through both genomic and non-genomic signaling pathways, which are also the pathways through which their toxic effects are likely mediated.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound or its active metabolites to the androgen receptor (AR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes[18]. This can alter cellular processes such as proliferation, differentiation, and apoptosis, which, if dysregulated, could lead to toxic outcomes.

Genomic Androgen Signaling Pathway.

Non-Genomic Signaling Pathways

Androgens can also elicit rapid cellular responses through non-genomic pathways that do not require gene transcription. These pathways involve the activation of various kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways, through membrane-associated androgen receptors or interactions with signaling molecules in the cytoplasm[18][19][20][21]. Dysregulation of these pathways can impact cell survival, proliferation, and migration, potentially contributing to toxicity and carcinogenesis.

Non-Genomic Androgen Signaling Pathways.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound and its metabolites would require a battery of in vitro and in vivo assays.

In Vitro Assays

-

Androgen Receptor Binding Assay:

-

Objective: To determine the binding affinity of this compound and its metabolites to the androgen receptor.

-

Methodology: A competitive binding assay using a radiolabeled androgen (e.g., [3H]R1881) and a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). The ability of the test compounds to displace the radiolabeled ligand is measured, and the IC50 and relative binding affinity (RBA) are calculated[22][23][24].

-

-

Androgen Receptor Transactivation Assay:

-

Objective: To assess the ability of the test compounds to activate the androgen receptor and induce gene expression.

-

Methodology: Utilize a cell line (e.g., HEK293, PC-3) co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The induction of reporter gene activity is measured following exposure to the test compounds[25].

-

-

Genotoxicity Assays:

-

Bacterial Reverse Mutation Assay (Ames Test): To evaluate mutagenicity.

-

In Vitro Micronucleus Test: To assess clastogenicity and aneugenicity in mammalian cells (e.g., human peripheral blood lymphocytes).

-

In Vitro Comet Assay: To detect DNA strand breaks in mammalian cells (e.g., HepG2 cells)[26].

-

In Vivo Assays

-

Acute Oral Toxicity (e.g., OECD TG 423):

-

Objective: To determine the acute toxicity and estimate the LD50.

-

Methodology: Administration of a single high dose to a small number of rodents, with observation for mortality and clinical signs of toxicity over 14 days[9].

-

-

Repeated Dose Toxicity (28-day or 90-day study; e.g., OECD TG 407, 408):

-

Objective: To identify target organs of toxicity and determine the NOAEL.

-

Methodology: Daily administration of the test substance to rodents for 28 or 90 days. Endpoints include clinical observations, body and organ weights, clinical chemistry, hematology, and histopathology of major organs[7][8][27].

-

-

In Vivo Genotoxicity Assays:

-

Mammalian Erythrocyte Micronucleus Test (e.g., OECD TG 474): To assess chromosomal damage in bone marrow erythrocytes.

-

In Vivo Comet Assay (e.g., OECD TG 489): To measure DNA strand breaks in various tissues (e.g., liver, testes) of treated animals[26].

-

-

Carcinogenicity Bioassay (e.g., OECD TG 451):

-

Reproductive and Developmental Toxicity Screening Test (e.g., OECD TG 421):

Workflow for Toxicological Assessment

Workflow for the Toxicological Assessment of this compound.

Conclusion

While direct toxicological data for this compound is scarce, a predictive profile can be constructed based on the extensive knowledge of other androstane steroids. It is anticipated that this compound will exhibit androgenic activity and, consequently, may present toxicological concerns related to endocrine disruption, genotoxicity, carcinogenicity, and reproductive and developmental effects. The metabolic pathways are likely to involve reduction and hydroxylation, producing a range of metabolites that may also be biologically active. A thorough toxicological assessment, following the experimental protocols outlined in this guide, is imperative to fully characterize the safety profile of this compound for any potential therapeutic or other applications. The signaling pathways and experimental workflows provided herein offer a framework for guiding such investigations.

References

- 1. Investigations on the in vivo metabolism of 5α-androst-2-en-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of 5 alpha-androst-2-en-17-one and variants: Identification of main urinary metabolites in human urine samples by GC-MS and NMR - EspaceINRS [espace.inrs.ca]

- 6. Androsterone - Wikipedia [en.wikipedia.org]

- 7. A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genotoxicity of hormonal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Is genotoxicity a suitable biomarker for monitoring anabolic-androgenic steroids exposure in vivo? A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicity and Carcinogenicity of Androstenedione in F344/N Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epiandrosterone acetate | C21H32O3 | CID 68119340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. files.toxplanet.com [files.toxplanet.com]

- 16. A carcinogenic potency database of the standardized results of animal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abeomics.com [abeomics.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Affinity labeling of the androgen receptor in rat prostate cytosol with 17 beta-[(bromoacetyl)oxy]-5 alpha-androstan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. subchronic toxicity studies: Topics by Science.gov [science.gov]

- 28. fda.gov [fda.gov]

- 29. global2000.at [global2000.at]

The Isolation and Enduring Significance of Androstan-17-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and isolation of Androstan-17-one, more commonly known as androsterone. It delves into the pioneering work of early twentieth-century biochemists, detailing both the historical and modern experimental protocols for its isolation and synthesis. Furthermore, this document elucidates the intricate signaling pathways through which this compound exerts its biological effects and presents key quantitative data to contextualize its physiological relevance. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the foundational science of this important steroid hormone.

Discovery and Historical Context

The story of this compound is a landmark in the field of endocrinology and steroid chemistry. First isolated in 1931 by the German biochemist Adolf Butenandt and his colleague Kurt Tscherning, this discovery marked the first time a male sex hormone had been obtained in a pure, crystalline form.[1] This seminal work was a critical step in unraveling the chemical nature of androgens and their role in male physiology.

The isolation was a monumental undertaking, requiring the processing of over 15,000 liters of male urine to yield a mere 15 milligrams of crystalline androsterone.[1] This feat not only demonstrated the potent biological activity of the hormone but also highlighted the incredible technical challenges faced by scientists of that era. Butenandt's work on sex hormones, including the isolation of estrone (B1671321) and progesterone, earned him the Nobel Prize in Chemistry in 1939, a testament to the profound impact of his discoveries on our understanding of human biology.

Androsterone, with the chemical formula C19H30O2, was found to be structurally related to cholesterol, a discovery that opened the door to the chemical synthesis of other steroid hormones.[1] It is now understood to be a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and is considered a weak androgen, possessing approximately one-seventh the androgenic potency of testosterone.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to this compound, providing a comparative perspective on its presence in biological systems and its relative biological activity.

Table 1: Concentration of this compound and its Precursors in Human Tissues and Fluids

| Compound | Tissue/Fluid | Concentration Range | Notes |

| Androsterone | Urine | Variable, depends on age and sex | A major urinary metabolite of androgens.[3] |

| Androsterone | Adipose Tissue | Generally higher than in serum | Adipose tissue can act as a reservoir for steroids.[4][5] |

| Androsterone Sulfate | Serum | Variable | A conjugated and more water-soluble form of androsterone.[6] |

| Androstenedione (B190577) | Serum (Women) | 0.53 - 7.89 nmol/L | Varies with the menstrual cycle. |

| Dehydroepiandrosterone (DHEA) | Serum (Women) | 0.08 - 23.51 nmol/L | A key precursor to androgens. |

| Testosterone | Serum (Men) | 300 - 10,000 ng/dL | The primary male androgen.[7] |

Table 2: Relative Androgenic Potency of Selected Steroids

| Steroid | Relative Androgenic Potency (Testosterone = 1) |

| Dihydrotestosterone (DHT) | ~2.4 |

| Testosterone | 1.0 |

| Androsterone | ~0.14 (1/7th of testosterone)[1][2] |

| Androstenedione | Weak androgen |

Experimental Protocols

This section provides detailed methodologies for both the historical and modern approaches to the isolation and synthesis of this compound.

Historical Isolation Protocol (Representative Method from the 1930s)

Objective: To isolate crystalline this compound from a large volume of male urine.

Methodology:

-

Acid Hydrolysis: A large volume of pooled male urine was acidified with a strong acid (e.g., hydrochloric acid) and heated to hydrolyze the steroid conjugates (glucuronides and sulfates), releasing the free steroids.

-

Solvent Extraction: The acidified urine was then subjected to continuous liquid-liquid extraction with an organic solvent immiscible with water, such as benzene (B151609) or toluene, to extract the lipophilic free steroids.

-

Separation of Neutral and Acidic Fractions: The organic extract was washed with an aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to remove acidic compounds, leaving the neutral steroid fraction in the organic phase.

-

Fractional Distillation and Crystallization: The organic solvent was removed by distillation under reduced pressure. The resulting crude extract was then subjected to a series of fractional crystallizations from various solvents (e.g., ethanol, acetone) to purify the this compound. The purity of the crystalline fractions would have been assessed by melting point determination and elemental analysis.

Modern Chemical Synthesis of Epiandrosterone (B191177) (a Stereoisomer of Androsterone) from Androstenedione

This protocol is based on a modern, patented method for the synthesis of epiandrosterone, a 3β-hydroxy stereoisomer of androsterone.

Objective: To synthesize epiandrosterone from the starting material androstenedione.

Methodology:

-

Step 1: Enol Ether Formation.

-

To a solution of androstenedione in a suitable solvent (e.g., ethanol), add acetic anhydride (B1165640) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction and isolate the resulting enol ether product.

-

-

Step 2: Ketal Protection.

-

Mix the product from Step 1 with ethylene (B1197577) glycol, a water-removing agent, and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the mixture at room temperature for several hours.

-

Quench the reaction with a weak base (e.g., triethylamine) and purify the ketal-protected product.

-

-

Step 3: Catalytic Reduction.

-

Dissolve the product from Step 2 in a suitable solvent and add an alkaline reagent (e.g., potassium tert-butoxide).

-

Add a palladium-on-carbon (Pd/C) catalyst.

-

Pressurize the reaction vessel with hydrogen gas and heat to facilitate the reduction reaction.

-

After the reaction is complete, filter off the catalyst and isolate the reduced product.

-

-

Step 4: Hydrolysis (Deprotection).

-

Dissolve the product from Step 3 in a suitable solvent and add an acidic reagent (e.g., hydrochloric acid).

-

Heat the mixture to hydrolyze the ketal protecting group.

-

Isolate and purify the final product, epiandrosterone, by crystallization.

-

Signaling Pathways

This compound, like other androgens, exerts its biological effects through the androgen receptor (AR), a member of the nuclear receptor superfamily. The AR can mediate both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the regulation of gene expression.

-

Ligand Binding and Receptor Activation: In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). The binding of this compound to the ligand-binding domain of the AR induces a conformational change, leading to the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated AR molecules then form homodimers and translocate into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and the synthesis of new proteins that carry out the physiological effects of the androgen.

References

- 1. Androsterone - Wikipedia [en.wikipedia.org]

- 2. Androgen - Wikipedia [en.wikipedia.org]

- 3. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Increased Adipose Tissue Indices of Androgen Catabolism and Aromatization in Women With Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androgens vs Testosterone | Power [withpower.com]

- 8. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

An In-depth Technical Guide to the Isomers and Stereochemistry of Androstan-17-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core isomers of Androstan-17-one, with a particular focus on the stereochemical distinctions that govern their biological activities. This document delves into their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and the intricate signaling pathways they modulate.